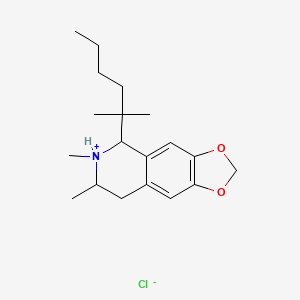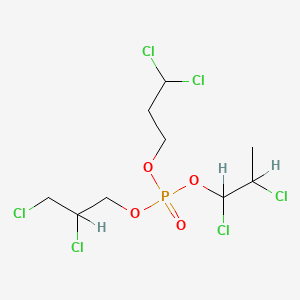
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is an organophosphorus compound widely used as a flame retardant. It is known for its high efficiency in reducing flammability in various materials, including plastics, foams, and textiles. This compound is characterized by its chemical formula C9H15Cl6O4P and a molecular weight of 430.9 g/mol .
Méthodes De Préparation
The synthesis of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate typically involves the reaction of phosphoric acid with 1,2-dichloropropanol , 2,3-dichloropropanol , and 3,3-dichloropropanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors and precise temperature control to optimize yield and purity[2][2].
Analyse Des Réactions Chimiques
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction reactions may yield simpler organophosphorus compounds.
Substitution: Common reagents for substitution reactions include and , leading to the formation of different chlorinated derivatives[][3].
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Mécanisme D'action
The mechanism of action of 1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and protein activity. The compound is also known to induce oxidative stress, leading to cellular damage .
Comparaison Avec Des Composés Similaires
1,2-Dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate is unique due to its high chlorine content and effectiveness as a flame retardant. Similar compounds include:
Tris(2,3-dichloropropyl) phosphate: Another flame retardant with similar properties but different chlorine positioning.
Tris(1,3-dichloropropyl) phosphate: Known for its use in similar applications but with a different molecular structure[][6].
Propriétés
Numéro CAS |
26604-51-3 |
|---|---|
Formule moléculaire |
C9H15Cl6O4P |
Poids moléculaire |
430.9 g/mol |
Nom IUPAC |
1,2-dichloropropyl 2,3-dichloropropyl 3,3-dichloropropyl phosphate |
InChI |
InChI=1S/C9H15Cl6O4P/c1-6(11)9(15)19-20(16,17-3-2-8(13)14)18-5-7(12)4-10/h6-9H,2-5H2,1H3 |
Clé InChI |
YAOMHRRYSRRRKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(OP(=O)(OCCC(Cl)Cl)OCC(CCl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



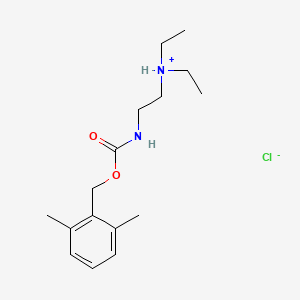
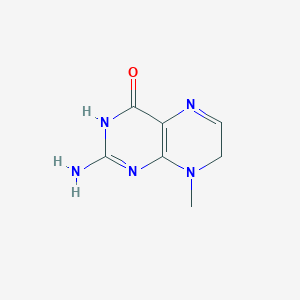
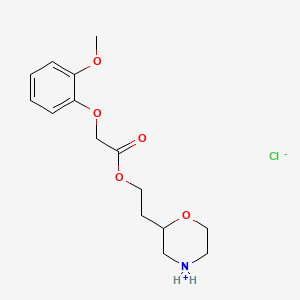

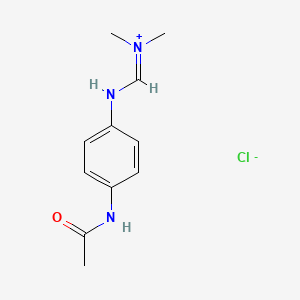
![Titanium, bis[ethyl 3-(oxo-kappaO)butanoato-kappaO'][1,3-propanediolato(2-)-kappaO,kappaO']-](/img/structure/B13743154.png)
![3-[9-(2-Carboxyethyl)-15-(1-hydroxyethyl)-20,21-bis(methoxycarbonyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid](/img/structure/B13743161.png)

